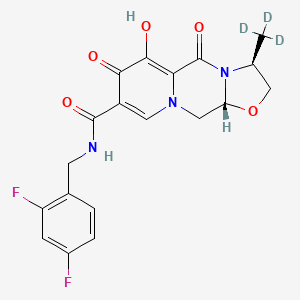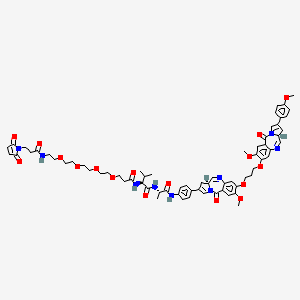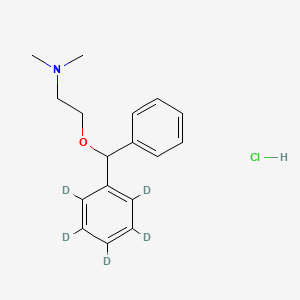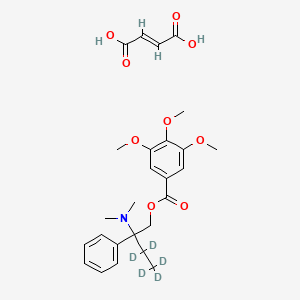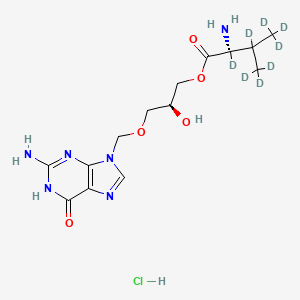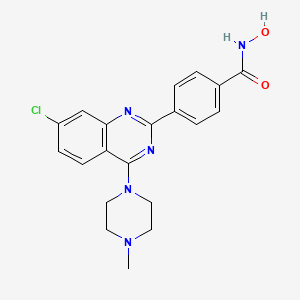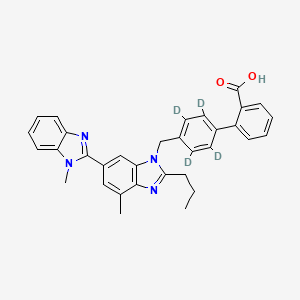
Telmisartan-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telmisartan-d4 is a deuterated form of Telmisartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension, heart failure, and diabetic kidney disease. The deuterium atoms in this compound replace four hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This modification is particularly useful in pharmacokinetic studies and drug metabolism research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Telmisartan-d4 involves several steps, starting from commercially available precursors. One of the key steps is the copper-catalyzed cyclization of o-haloarylamidines to form the bis-benzimidazole structure . The overall synthetic route includes nitration, reduction, and cyclization reactions, with careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Telmisartan-d4 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Telmisartan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Telmisartan.
Biology: Employed in pharmacokinetic and metabolic studies to understand the absorption, distribution, metabolism, and excretion of Telmisartan.
Medicine: Investigated for its potential therapeutic effects in treating hypertension, heart failure, and diabetic kidney disease.
Industry: Utilized in the development of new formulations and drug delivery systems to enhance the efficacy and safety of Telmisartan.
Mecanismo De Acción
Telmisartan-d4 exerts its effects by blocking the angiotensin II type-1 receptor, which is involved in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound reduces vasoconstriction, aldosterone secretion, and sympathetic nerve activity, leading to lower blood pressure and improved cardiovascular function. Additionally, this compound may activate peroxisome proliferator-activated receptor gamma, which has anti-inflammatory and metabolic effects .
Comparación Con Compuestos Similares
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension and heart failure.
Valsartan: Similar to Telmisartan, used for hypertension and heart failure.
Irbesartan: Used for hypertension and diabetic nephropathy.
Uniqueness of Telmisartan-d4
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research, providing insights into the behavior of Telmisartan in the body and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C33H30N4O2 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
2-[2,3,5,6-tetradeuterio-4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i14D,15D,16D,17D |
Clave InChI |
RMMXLENWKUUMAY-GIVHGBEGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C)C)N=C2CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |
SMILES canónico |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



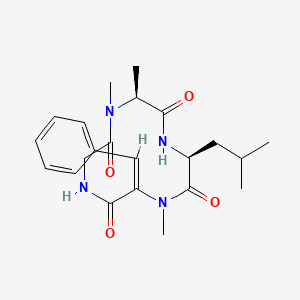


![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)

